2-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid, 95%
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Overview
Description
2-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid (95%) is a synthetic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a fluorinated acid derivative of phenylacetic acid and is used in the synthesis of various compounds. It is a white crystalline solid with a melting point of 131-132 °C and a solubility of 1.3 g/L in water.
Mechanism of Action
2-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid (95%) is a fluorinated acid derivative of phenylacetic acid. The fluorine atom in the molecule is responsible for its unique properties. It has a high affinity for hydrogen bonds, which allows it to interact with other molecules in the environment. This interaction is responsible for its various biological activities, such as its ability to inhibit the growth of bacteria and fungi, as well as its ability to act as a chelating agent.
Biochemical and Physiological Effects
2-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid (95%) has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to act as an antioxidant. It has also been shown to possess anti-inflammatory and analgesic properties, as well as to be an effective chelating agent. In addition, it has been shown to possess anti-diabetic and anti-cancer properties.
Advantages and Limitations for Lab Experiments
2-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid (95%) has several advantages when used in laboratory experiments. It has a low toxicity and is relatively stable in aqueous solutions. In addition, it is a relatively inexpensive compound and can be easily synthesized from readily available starting materials. However, it is important to note that the compound is volatile and can be degraded by light and heat, so it must be stored in a cool, dark place.
Future Directions
The potential applications of 2-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid (95%) are numerous and varied. Further research is needed to explore its potential as an antibacterial, antifungal, and antioxidant agent. In addition, its potential as a chelating agent needs to be further investigated. Furthermore, its potential use in drug delivery systems and as a therapeutic agent needs to be explored. Finally, its potential use in the synthesis of various compounds, such as polymers and fluorinated compounds, should be investigated.
Synthesis Methods
2-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid (95%) can be synthesized via a two-step reaction. The first step involves the reaction of phenylacetic acid with 2-cyano-2-fluorobenzene in the presence of a base, such as potassium carbonate, to form the desired product. The second step involves the reaction of the product with methoxybenzene in the presence of a catalyst, such as palladium on carbon, to yield the desired compound.
Scientific Research Applications
2-(3-Cyano-2-fluorophenyl)-5-methoxybenzoic acid (95%) is widely used in the synthesis of various compounds, such as drugs, pesticides, and dyes. It is also used in the synthesis of heterocyclic compounds, such as quinolines, indoles, and triazoles. In addition, it is used in the synthesis of polymers, such as polyamides and polyurethanes. It is also used in the synthesis of fluorinated compounds, such as fluoroacetic acid and fluoroacrylamides.
properties
IUPAC Name |
2-(3-cyano-2-fluorophenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-20-10-5-6-11(13(7-10)15(18)19)12-4-2-3-9(8-17)14(12)16/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLRYUCJWDWJOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC(=C2F)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689842 |
Source
|
Record name | 3'-Cyano-2'-fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262006-45-0 |
Source
|
Record name | 3'-Cyano-2'-fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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